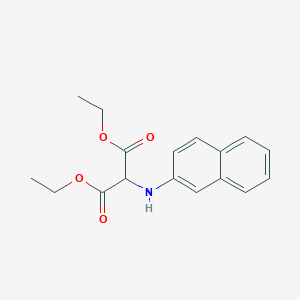
Diethyl 2-(naphthalen-2-ylamino)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(naphthalen-2-ylamino)propanedioate is an organic compound with the molecular formula C17H19NO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 2-naphthylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-naphthylamino)malonate typically involves the reaction of diethyl malonate with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Nucleophilic Substitution: The enolate ion reacts with 2-naphthylamine to form diethyl 2-(2-naphthylamino)malonate.
Industrial Production Methods
Industrial production methods for diethyl 2-(2-naphthylamino)malonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
化学反应分析
Types of Reactions
Diethyl 2-(naphthalen-2-ylamino)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to generate the enolate ion for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted malonate derivatives.
科学研究应用
Diethyl 2-(naphthalen-2-ylamino)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of diethyl 2-(2-naphthylamino)malonate depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl phenylmalonate: Another derivative with a phenyl group instead of a naphthyl group.
Uniqueness
Diethyl 2-(naphthalen-2-ylamino)propanedioate is unique due to the presence of the 2-naphthylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
属性
CAS 编号 |
6248-33-5 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
InChI 键 |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
Key on ui other cas no. |
6248-33-5 |
溶解度 |
45.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















